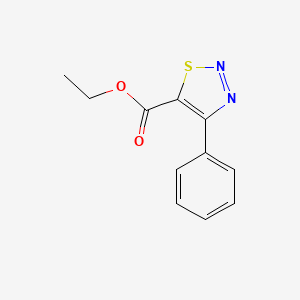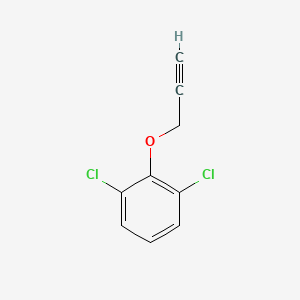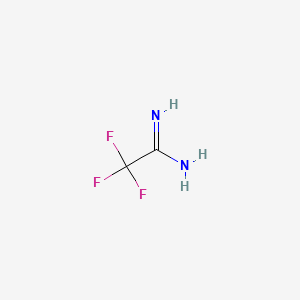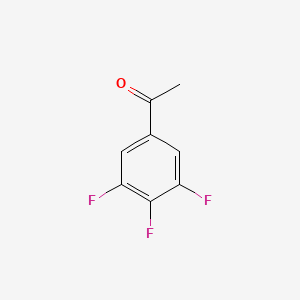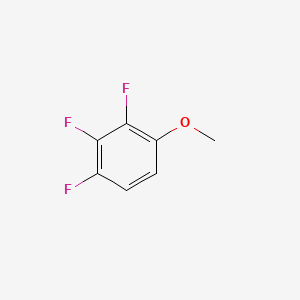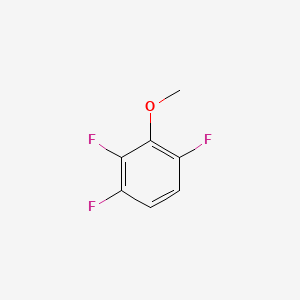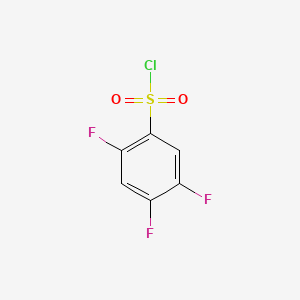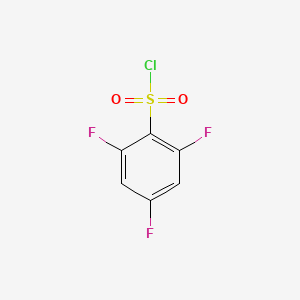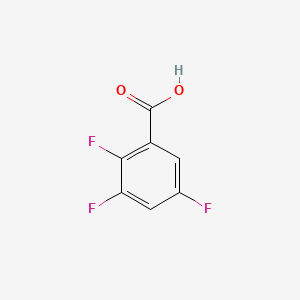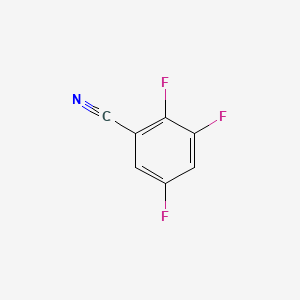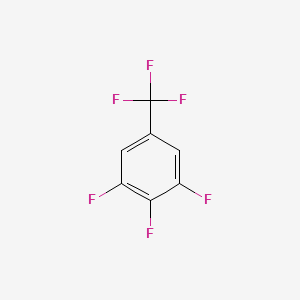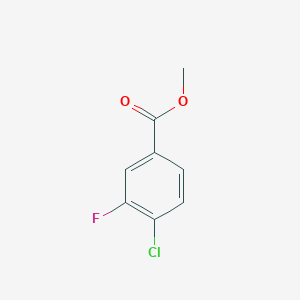
Methyl 4-chloro-3-fluorobenzoate
Übersicht
Beschreibung
Methyl 4-chloro-3-fluorobenzoate is a chemical compound that is part of a broader class of compounds known as halogenated benzoates. These compounds are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to a benzoate structure. While the specific compound methyl 4-chloro-3-fluorobenzoate is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the benzene ring are extensively studied due to their interesting chemical and physical properties, as well as their potential applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of related halogenated benzoates often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involves a series of reactions including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reactions with ethyl trifluoroacetate and aqueous hydrazine, and finally methylation with dimethyl sulfate . Similarly, Methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid . These methods highlight the complexity and the need for optimization in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzoates is often determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined to crystallize in the triclinic space group with specific cell parameters, and the presence of weak intermolecular interactions was noted . The conformational analysis of related compounds can also be studied in solution using NMR spectroscopy, as demonstrated for {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine .
Chemical Reactions Analysis
The reactivity of halogenated benzoates can be influenced by the presence of halogen atoms, which can participate in various chemical reactions. The papers provided do not detail specific reactions of methyl 4-chloro-3-fluorobenzoate, but they do discuss the reactivity of structurally related compounds. For instance, the synthesis of complex molecules often involves the formation of new carbon-halogen or carbon-oxygen bonds, as well as the introduction of nitrogen-containing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoates, such as thermal stability and phase transitions, can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, the thermal stability and phase transitions of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine were investigated, and polymorphism screening was performed to determine the melting point and crystalline form . The electronic properties, such as hyperpolarizability and charge distribution, can be analyzed using computational methods like density functional theory (DFT), as seen in the study of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate .
Wissenschaftliche Forschungsanwendungen
-
Photoactive Materials
- Field: Material Science
- Application: Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, a compound similar to Methyl 4-chloro-3-fluorobenzoate, has been synthesized and characterized as a photoactive material .
- Method: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the research . It was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Results: The molecule reveals the presence of two crystallographically unique rotomers in the lattice . In solution, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
-
Synthesis of New Derivatives
- Field: Organic Chemistry
- Application: Derivatives of 4-fluoro benzoic acid, which is structurally similar to Methyl 4-chloro-3-fluorobenzoate, have been synthesized and characterized as bioactive compounds .
- Method: The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .
- Results: The specific results or outcomes of this research are not detailed in the available information .
Safety And Hazards
Methyl 4-chloro-3-fluorobenzoate is classified as a hazardous substance. It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWVVRTWLVZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381712 | |
| Record name | methyl 4-chloro-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-fluorobenzoate | |
CAS RN |
206362-87-0 | |
| Record name | methyl 4-chloro-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

